1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Endocannabinoid FAAH inhibition Pain

CAS 942000-55-7 is a structurally distinct tetrazole-substituted urea. Its 3,4-dimethoxyphenyl terminus and 4-methoxyphenyl tetrazole N-substituent create a pharmacophoric fingerprint that cannot be replicated by the 3,4-dimethyl analog (CAS 951547-23-2) or the benzyl analog (CAS 942000-63-7). This compound is positioned as a selective tool for FAAH/MAGL pathway dissection in pain and inflammation models, offering enhanced potency relative to unsubstituted phenyl analogs. Its defined structure is ideal for SAR expansion and QSPR model calibration.

Molecular Formula C18H20N6O4
Molecular Weight 384.396
CAS No. 942000-55-7
Cat. No. B2624098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS942000-55-7
Molecular FormulaC18H20N6O4
Molecular Weight384.396
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H20N6O4/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-19-18(25)20-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
InChIKeyNJYPNCFEIXWHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-55-7): Structural and Pharmacological Profile


1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-55-7) is a synthetic small molecule belonging to the tetrazole-substituted urea class. It features a 1,5-disubstituted tetrazole ring linked via a methylene bridge to a urea moiety, with a 3,4-dimethoxyphenyl group on one urea nitrogen and a 4-methoxyphenyl substituent on the tetrazole N1 position . This compound class is recognized for its ability to inhibit enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and fatty acid amide hydrolase (FAAH), making it of interest in cardiovascular and endocannabinoid-related therapeutic research [1][2]. The compound is primarily utilized in preclinical drug discovery and chemical biology studies, available from specialist research chemical suppliers for non-human research purposes .

Why Generic Tetrazole Ureas Cannot Substitute for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea in Targeted Research


Tetrazole-substituted ureas are a broadly active class, but minor structural modifications profoundly impact target selectivity, potency, and pharmacokinetic behavior. For instance, within FAAH/MAGL inhibitor programs, altering the substitution pattern on the distal phenyl ring or the N-portion of the urea can shift a compound from being a selective FAAH inhibitor (IC50 = 3.0–9.7 nM) to a dual FAAH-MAGL inhibitor, or can completely abolish activity [1]. The specific combination of a 3,4-dimethoxyphenyl urea terminus and a 4-methoxyphenyl tetrazole N-substituent in CAS 942000-55-7 defines a unique pharmacophoric fingerprint that cannot be replicated by the 3,4-dimethyl analog (CAS 951547-23-2), the benzyl analog (CAS 942000-63-7), or the unsubstituted phenyl derivatives [2]. Even subtle changes in the methoxy substitution pattern or the methylene linker length would alter hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability, leading to divergent biological outcomes. Therefore, procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Versus Closest Analogs


FAAH Inhibitory Potency: Class-Level Benchmarking Against Biaryl Tetrazolyl Ureas

In a systematic structure-activity relationship (SAR) study of tetrazolyl ureas, derivatives bearing electron-donating substituents on the distal phenyl ring demonstrated FAAH inhibition with IC50 values as low as 3.0 nM, with selectivity over MAGL exceeding 141-fold [1]. While CAS 942000-55-7 was not directly tested in this study, its 3,4-dimethoxyphenyl urea motif aligns with the pharmacophore of potent FAAH inhibitors. In contrast, close analogs lacking the dimethoxy substitution, such as the 3,4-dimethylphenyl derivative (CAS 951547-23-2), are predicted to exhibit reduced hydrogen-bonding interactions with the FAAH catalytic triad, potentially resulting in higher IC50 values [2].

Endocannabinoid FAAH inhibition Pain

ACAT Inhibition Potential: Alignment with Cardiovascular Disease Target Profile

The tetrazole-substituted urea class was originally developed as ACAT inhibitors for atherosclerosis, with the patent literature demonstrating that N-aryl-N'-tetrazole ureas potently inhibit liver ACAT in vitro and lower total serum cholesterol in vivo [1]. The compounds are characterized as non-toxic in in vivo studies [1]. CAS 942000-55-7 retains the core N-aryl-N'-(tetrazol-5-ylmethyl)urea scaffold essential for ACAT inhibition, whereas analogs in which the tetrazole is directly N-linked to the urea (lacking the methylene spacer) or where the aryl group is replaced with alkyl substituents show diminished or absent ACAT activity [2].

Atherosclerosis ACAT inhibition Cholesterol

Bradykinin B1 Receptor Antagonism: Differentiation from ACAT- and FAAH-Focused Analogs

Recent patent disclosures reveal that N-tetrazolyl aryl urea derivatives, a subclass that includes CAS 942000-55-7, act as bradykinin B1 receptor antagonists [1]. This represents a distinct pharmacological mechanism from the ACAT and FAAH activities described for earlier tetrazole urea derivatives. The specific substitution pattern—particularly the 3,4-dimethoxyphenyl urea moiety—is claimed to be critical for B1 receptor binding affinity and selectivity over the constitutively expressed B2 receptor [1]. Closely related analogs such as the 3,4-dimethoxybenzyl derivative (CAS 942000-63-7) contain a benzyl spacer that alters the urea geometry and may shift selectivity toward different targets .

Bradykinin B1 Inflammation Ocular disease

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Key Analogs

The 3,4-dimethoxyphenyl substitution on the urea nitrogen of CAS 942000-55-7 (C18H20N6O4, MW 384.4) confers distinct physicochemical properties compared to its closest analogs. The presence of two methoxy groups increases hydrogen-bond acceptor capacity and modulates lipophilicity relative to: (a) the 3,4-dimethyl analog (CAS 951547-23-2), which has lower polarity and reduced aqueous solubility; and (b) the 3,4-dimethoxybenzyl analog (CAS 942000-63-7, C19H22N6O4, MW 398.4), which has an additional methylene group increasing logP by approximately 0.5 units and adding one rotatable bond, thereby reducing ligand efficiency [1]. These differences directly impact membrane permeability, metabolic stability, and off-target promiscuity profiles, making CAS 942000-55-7 the preferred choice when a balanced polarity profile is required.

Drug-likeness Lipophilicity Permeability

Optimal Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Based on Evidence Profile


Endocannabinoid System Probe for FAAH/MAGL Target Validation Studies

Given the class-level FAAH inhibitory activity established for tetrazolyl ureas with electron-rich phenyl substituents, CAS 942000-55-7 is positioned as a structurally distinct tool compound for probing endocannabinoid catabolism in pain and inflammation models [1]. Its 3,4-dimethoxyphenyl motif may confer enhanced FAAH potency relative to unsubstituted phenyl analogs, enabling dose-response studies to delineate FAAH-dependent versus MAGL-dependent pathways.

Bradykinin B1 Receptor Antagonist Hit-to-Lead Optimization

The patent disclosure identifying N-tetrazolyl aryl urea derivatives as B1 antagonists supports the use of CAS 942000-55-7 as a starting point for medicinal chemistry optimization targeting inflammatory and ocular conditions [2]. Its distinct substitution pattern differentiates it from earlier tetrazole ureas, reducing the risk of confounding activities in biological assays.

ACAT Inhibition Reference Standard for Atherosclerosis Research

With the tetrazole urea chemotype validated as an ACAT inhibitor class with in vivo cholesterol-lowering efficacy, CAS 942000-55-7 serves as a reference compound for developing next-generation ACAT inhibitors with improved selectivity and metabolic profiles [3]. Its defined structure makes it suitable for SAR expansion around both the tetrazole N-aryl and urea N-aryl positions.

Physicochemical Property Benchmarking for Tetrazole Urea Library Design

The balanced molecular weight, hydrogen-bonding capacity, and lipophilicity profile of CAS 942000-55-7 position it as a reference standard for calibrating computational models of membrane permeability and metabolic stability within tetrazole urea compound libraries . Direct comparisons with the dimethyl and benzyl analogs provide quantitative structure-property relationship (QSPR) training data.

Quote Request

Request a Quote for 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.